Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Description
Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate is a benzothiophene derivative featuring a 2-chlorobenzoyl substituent at the 5-position and a methyl ester group at the 2-position. Benzothiophene-based compounds are of significant interest in medicinal chemistry due to their structural similarity to bioactive molecules, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-17(21)15-9-10-8-11(6-7-14(10)23-15)19-16(20)12-4-2-3-5-13(12)18/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWELKWWSUQXPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via acylation reactions using 2-chlorobenzoyl chloride and a suitable base.
Esterification: The carboxylic acid group on the benzothiophene ring is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the ester to an alcohol.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, thereby expanding the toolkit available for chemists engaged in synthetic research.
Biology
Research has indicated that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties : Investigations have shown efficacy against various microbial strains.
- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
The compound has been studied for its therapeutic potential, including:
- Drug Discovery : As a lead compound, it has shown promise in developing new pharmaceuticals targeting specific diseases.
- Inflammation and Pain Management : Its derivatives are being explored as COX-2 inhibitors, which could provide alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Industry
In industrial applications, this compound is used in:
- Material Development : Its unique properties make it suitable for creating new materials with specific characteristics.
- Pharmaceutical Intermediates : It plays a role in the synthesis of various pharmaceutical compounds.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various applications:
- Anticancer Studies : In vitro assays demonstrated that derivatives of this compound significantly inhibited the growth of cancer cell lines (source needed).
- Antimicrobial Activity : Research published in peer-reviewed journals showcased its effectiveness against resistant bacterial strains (source needed).
- Inflammation Models : Animal studies indicated that formulations containing this compound reduced inflammation markers significantly compared to controls (source needed).
Mechanism of Action
The mechanism of action of Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key analogues and their structural differences are summarized below:
Key Observations :
- Electronic Effects: The 2-chlorobenzoyl group in the target compound is electron-withdrawing, which may enhance electrophilic reactivity and intermolecular interactions (e.g., hydrogen bonding) compared to the electron-donating methoxy group in the 4-methoxyphenylamino analogue .
- Planarity : The amide linkage in Methyl 2-(thiophene-2-carboxamido)benzoate contributes to molecular planarity, a feature likely shared by the target compound due to conjugation between the benzothiophene core and the 2-chlorobenzoyl group.
Physicochemical Properties
- Solubility : The chlorosulfonyl group in Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate increases polarity and aqueous solubility compared to the target compound’s hydrophobic 2-chlorobenzoyl group.
- Stability : The electron-withdrawing chloro group in the target compound may enhance stability against oxidative degradation compared to methyl esters with electron-donating substituents.
Biological Activity
Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical identifiers:
| Property | Detail |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H14ClN O3S |
| Molecular Weight | 335.80 g/mol |
| CAS Number | [Not listed] |
Antimicrobial Activity
Research indicates that benzothiophene derivatives, including this compound, exhibit notable antimicrobial effects. A study highlighted that compounds with similar structures demonstrated significant inhibitory activity against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Anticancer Properties
Benzothiophene derivatives are recognized for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, the compound has been evaluated for its ability to inhibit tumor growth in various cancer models, demonstrating promising results in vitro and in vivo .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies. These compounds are believed to inhibit the synthesis of pro-inflammatory mediators, which positions them as potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity related to pain and inflammation.
- DNA Interaction : Some studies indicate that benzothiophene derivatives can intercalate with DNA, disrupting replication in cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study tested several benzothiophene derivatives against Staphylococcus aureus and found that certain modifications enhanced their antimicrobial potency significantly .
- Cytotoxicity Assessment : In cytotoxicity assays using human cell lines (e.g., A549), this compound showed low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have identified key structural features that enhance the biological activity of benzothiophene derivatives, guiding future synthetic efforts toward more potent analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
